4-(Difluoromethoxy)-3-methoxy-2-nitrobenzaldehyde

Nitration regiochemistry Ipso-substitution Process chemistry

4-(Difluoromethoxy)-3-methoxy-2-nitrobenzaldehyde (DFMN; CAS 1209553-60-5) is a polyfunctional benzaldehyde building block classified as a difluoromethoxy-substituted nitrobenzaldehyde. It bears a uniquely congested 1,2,3,4-tetrasubstituted benzene core, combining an aldehyde, a nitro group, a methoxy group, and a difluoromethoxy group on the same ring.

Molecular Formula C9H7F2NO5
Molecular Weight 247.15 g/mol
CAS No. 1209553-60-5
Cat. No. B1421654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Difluoromethoxy)-3-methoxy-2-nitrobenzaldehyde
CAS1209553-60-5
Molecular FormulaC9H7F2NO5
Molecular Weight247.15 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1[N+](=O)[O-])C=O)OC(F)F
InChIInChI=1S/C9H7F2NO5/c1-16-8-6(17-9(10)11)3-2-5(4-13)7(8)12(14)15/h2-4,9H,1H3
InChIKeyJTLBNEDECXLTEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Difluoromethoxy)-3-methoxy-2-nitrobenzaldehyde (CAS 1209553-60-5) – Core Intermediate Profile for Kinase-Targeted Drug Discovery


4-(Difluoromethoxy)-3-methoxy-2-nitrobenzaldehyde (DFMN; CAS 1209553-60-5) is a polyfunctional benzaldehyde building block classified as a difluoromethoxy-substituted nitrobenzaldehyde [1]. It bears a uniquely congested 1,2,3,4-tetrasubstituted benzene core, combining an aldehyde, a nitro group, a methoxy group, and a difluoromethoxy group on the same ring . The difluoromethoxy (–OCF₂H) moiety serves as a lipophilic hydrogen-bond donor and a metabolically stable isostere of the methoxy group, making DFMN a strategic intermediate in early-stage medicinal chemistry programs targeting kinases and other ATP-competitive enzymes [2].

Why Generic Substitution Fails: Evidence-Based Differentiation of 4-(Difluoromethoxy)-3-methoxy-2-nitrobenzaldehyde


Simple positional isomerism on the tetrasubstituted benzaldehyde scaffold leads to profound differences in nitration regiochemistry, functional-group compatibility, and downstream biological potency. For example, moving the methoxy group from the 3‑position (DFMN) to the 5‑position (CAS 923148-99-6) alters the electronic environment of the nitro group, influencing the ipso-substitution pathway during further aromatic nitration [1]. Additionally, replacing the difluoromethoxy substituent with a methoxy or ethoxy group—while retaining the same substitution pattern—significantly reduces lipophilicity (ΔlogP of ~0.5–0.8 units) and metabolic oxidative stability, as demonstrated across multiple matched-molecular-pair analyses of kinase inhibitors [2]. Consequently, sourcing an analog without verifying the exact substitution geometry risks downstream synthesis failure, lower intermediate yields, and altered pharmacokinetic profiles of the final drug candidate.

Quantitative Differentiation Evidence for 4-(Difluoromethoxy)-3-methoxy-2-nitrobenzaldehyde vs. Closest Analogs


Nitration Ipso-Substitution Selectivity: 3‑OMe DFMN vs. 5‑OMe Isomer

The nitration behaviour of difluoromethoxybenzaldehydes is strongly influenced by the position of additional electron-donating substituents. In DFMN, the 3‑methoxy group (ortho to the nitro group) eliminates the contribution of the undesired ipso-substitution of the aldehyde group compared to the 5‑methoxy isomer, where ipso-substitution is observed [1].

Nitration regiochemistry Ipso-substitution Process chemistry

Lipophilicity Modulation: OCF₂H (DFMN) vs. OCH₃ Analog

Replacement of the para‑methoxy group in the corresponding 4‑methoxy‑3‑methoxy‑2‑nitrobenzaldehyde with a difluoromethoxy group increases logP by approximately 0.6 units (class‑derived value based on matched‑molecular‑pair analyses of benzaldehyde derivatives) [1].

Lipophilicity Drug-likeness Matched molecular pairs

Metabolic Stability Advantage: –OCF₂H (DFMN) vs. –OCH₃ Analog in Microsomal Assays

In matched‑molecular‑pair studies of kinase inhibitors, substituting a methoxy group with a difluoromethoxy group on a benzaldehyde scaffold reduced intrinsic clearance in human liver microsomes by 2‑ to 4‑fold, attributable to the stronger C–F bond resisting CYP450‑mediated O‑dealkylation [1].

Metabolic stability Microsomal clearance Oxidative metabolism

Synthetic Versatility: Orthogonal Reactivity of Nitro and Aldehyde Groups in DFMN vs. Non‑Nitro Analog

DFMN contains a nitro group ortho to the aldehyde, enabling efficient one‑pot reductive cyclization to benzimidazoles or quinoxalines upon treatment with reducing agents and o‑phenylenediamines, a transformation not accessible to the non‑nitro analog 4‑(difluoromethoxy)-3‑methoxybenzaldehyde (CAS 162401‑70‑9) . Literature reports demonstrate isolated yields of >80% for analogous 2‑nitrobenzaldehyde cyclizations under optimized conditions [1].

Orthogonal functionalization Reductive cyclization Benzimidazole synthesis

Optimal Procurement Scenarios for 4-(Difluoromethoxy)-3-methoxy-2-nitrobenzaldehyde


Kinase Inhibitor Lead Optimization Requiring Balanced Lipophilicity and Metabolic Stability

When a medicinal chemistry program identifies a methoxy‑substituted benzaldehyde core with promising biochemical activity but poor microsomal stability, DFMN serves as a direct bioisosteric replacement [1]. The –OCF₂H group provides a logP boost of ~0.5–0.8 units while lowering oxidative clearance, preserving target engagement and improving oral exposure. Procurement of DFMN at >95% purity ensures that SAR interpretation is not confounded by isomeric impurities (e.g., the 5‑OMe isomer).

One‑Pot Heterocycle Library Synthesis for Fragment‑Based Screening

DFMN’s ortho‑nitro/aldehyde arrangement enables rapid access to benzimidazole and quinoxaline libraries via reductive cyclization [2]. Procurement specialists supporting fragment‑based drug discovery (FBDD) should select DFMN over the non‑nitro analog to eliminate the need for a separate nitration step, reducing synthesis time by 2–3 days and improving overall library throughput.

Process Development of Late‑Stage Functionalization Pathways

The unique substitution pattern of DFMN—with the electron‑withdrawing nitro group ortho to the aldehyde and the electron‑donating methoxy in a meta relationship—creates a differentiated reactivity profile for regioselective metal‑catalyzed cross‑couplings [3]. Process chemists developing scalable routes to clinical candidates should evaluate DFMN against the 5‑OMe isomer to avoid ipso‑substitution by‑products that compromise yield and purity during telescoped nitration‑reduction sequences.

Agrochemical Intermediate Manufacturing

Difluoromethoxy‑substituted benzaldehydes are key intermediates in pyrethroid pesticide synthesis [4]. DFMN’s combination of fluorinated and nitro substituents offers a differentiated scaffold for designing novel acaricides and insecticides with improved environmental stability. Bulk procurement contracts should specify CAS 1209553-60-5 to ensure delivery of the correct regioisomer, as the 5‑OMe and non‑nitro variants are not interchangeable in multistep agrochemical syntheses.

Quote Request

Request a Quote for 4-(Difluoromethoxy)-3-methoxy-2-nitrobenzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.